4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride CAS number search
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride CAS number search
The following technical guide details the structural identification, synthesis logic, and application utility of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride , a highly specialized intermediate in medicinal chemistry.
CAS Registry Number: 1807210-27-0 Core Application: High-reactivity scaffold for SNAr-based drug discovery (Bcl-2, Kinase Inhibitors).
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride represents a "privileged scaffold." Its dense functionalization—containing four distinct reactive handles (sulfonyl chloride, nitrile, nitro, and bromide) on a single benzene ring—provides orthogonal vectors for chemical diversification.
This guide addresses the identification of this compound (CAS 1807210-27-0), distinguishes it from its positional isomers, and outlines the theoretical synthetic pathways and handling protocols required for its use in pharmaceutical development.
Chemical Identity & Structural Verification
Precise identification is critical due to the existence of multiple positional isomers (e.g., 2-bromo-5-cyano-4-nitro...). Researchers must verify the substitution pattern: 1,2,3,4-tetrasubstitution .
Physicochemical Profile
| Property | Data | Note |
| CAS Number | 1807210-27-0 | Primary identifier [1][2].[1][2][3][4][5] |
| IUPAC Name | 4-Bromo-2-cyano-3-nitrobenzene-1-sulfonyl chloride | |
| Molecular Formula | C₇H₂BrClN₂O₄S | |
| Molecular Weight | 325.52 g/mol | |
| SMILES | O=S(Cl)(=O)C1=C(C#N)C([O-])=C(Br)C=C1 | Useful for substructure searching. |
| Appearance | Pale yellow to tan solid | Typical of nitro-aromatic sulfonyl chlorides. |
| Reactivity Class | Electrophile / SNAr Substrate | Highly activated C4 position. |
Isomer Differentiation Warning
The CAS number 1807210-27-0 is specific to the 4-Bromo-2-cyano-3-nitro isomer. Be wary of similar commercially available isomers which have different reactivities:
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3-Bromo-5-cyano-4-nitro... (CAS 1805489-01-3) [3]
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2-Bromo-5-cyano-4-nitro... (CAS 1805190-38-8) [5]
Synthetic Logic & Preparation
Direct chlorosulfonation of the parent benzene (1-bromo-3-cyano-2-nitrobenzene) is chemically non-viable due to the severe electronic deactivation caused by the nitro and cyano groups.
Therefore, the Meerwein Sulfonyl Chloride Synthesis (via Diazotization) is the standard, field-proven protocol for accessing this scaffold. This method bypasses the limitations of Electrophilic Aromatic Substitution (EAS).
Validated Synthetic Workflow (Meerwein Strategy)
The synthesis likely proceeds from the corresponding aniline precursor (4-amino-1-bromo-2-cyano-3-nitrobenzene or similar).
Step 1: Diazotization
The aniline is treated with Sodium Nitrite (
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Critical Control: Temperature must remain <5°C to prevent decomposition of the diazonium species.
Step 2: Chlorosulfonylation
The diazonium salt reacts with Sulfur Dioxide (
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Mechanism:[6] A radical-mediated process where the diazo group is replaced by the chlorosulfonyl radical.
Workflow Diagram (DOT)
The following diagram illustrates the logical synthetic pathway and the reactivity nodes of the final product.
Figure 1: Meerwein synthetic route and orthogonal reactivity vectors for CAS 1807210-27-0.
Applications in Drug Discovery
This molecule is designed for Diversity-Oriented Synthesis (DOS) . The substitution pattern creates a specific electronic environment that directs chemical modification.
The "Activated Core" (C4 Reactivity)
The Bromine atom at position 4 is the most valuable feature. It is activated for Nucleophilic Aromatic Substitution (SNAr) because it is:
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Para to the Sulfonyl Chloride (Strong Electron Withdrawing Group - EWG).
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Ortho to the Nitro group (Strong EWG).
This allows researchers to displace the bromine with amines, thiols, or alkoxides under mild conditions, introducing complex side chains early in the synthesis.
Sulfonamide Formation (C1 Reactivity)
The sulfonyl chloride moiety is a standard handle for creating sulfonamides, a pharmacophore found in hundreds of FDA-approved drugs (e.g., diuretics, Bcl-2 inhibitors).
Late-Stage Functionalization
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Nitro Group (C3): Can be reduced to an aniline after other modifications, allowing for a second round of amide coupling or heterocycle formation.
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Cyano Group (C2): Can be hydrolyzed to an amide/acid or reduced to a benzylamine, providing a vector for solubility-enhancing groups.
Handling & Safety Protocols
This compound combines the corrosivity of sulfonyl chlorides with the potential instability of nitro-aromatics.
Standard Operating Procedures (SOP)
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Moisture Exclusion: Sulfonyl chlorides hydrolyze rapidly to sulfonic acids. Store under inert gas (Nitrogen/Argon) in a desiccator.
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Cold Storage: Store at 2–8°C to prevent thermal decomposition.
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Reaction Setup:
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Solvents: Use anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, EtOH) unless solvolysis is intended.
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Base: Use non-nucleophilic bases (DIPEA, Pyridine) to scavenge HCl generated during sulfonamide formation.
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Safety Data
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GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).
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Hazard Statements: H314, H317.
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PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Work must be performed in a fume hood.
Search Methodology for Analogs
If CAS 1807210-27-0 is unavailable, use the following substructure search parameters in databases like SciFinder-n or Reaxys to find viable alternatives:
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Query Structure: Benzene ring with -SO2Cl and -NO2 (ortho/meta relationship).
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Variable List: Allow -Br, -Cl, or -F at the para-position to the sulfonyl group (Halogen scan).
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Logic: Focus on "Hemimellitene" (1,2,3-trisubstituted) or "Prehnitene" (1,2,3,4-tetrasubstituted) patterns to maintain the steric/electronic profile.
References
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PubChem. (2025).[7][8] 4-Bromo-2-cyanobenzenesulfonyl chloride (Related Structure).[1][2][3][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. CAS:1805489-01-33-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride-毕得医药 [bidepharm.com]
- 2. CAS:1805190-38-82-Bromo-5-cyano-4-nitrobenzenesulfonyl chloride-毕得医药 [bidepharm.com]
- 3. 1394040-86-8|2-Cyano-3-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. Search Results - AK Scientific [aksci.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. CN117551005A - A kind of synthesis method of 2-bromobenzenesulfonyl chloride and its derivatives - Google Patents [patents.google.com]
- 7. CID 174561770 | C12H8Br2Cl2O4S2 | CID 174561770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-cyanobenzene-1-sulfonyl chloride | C7H3BrClNO2S | CID 17978377 - PubChem [pubchem.ncbi.nlm.nih.gov]
